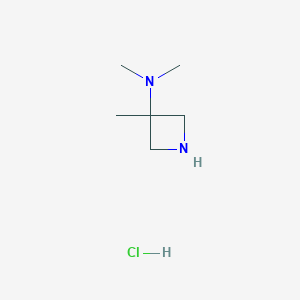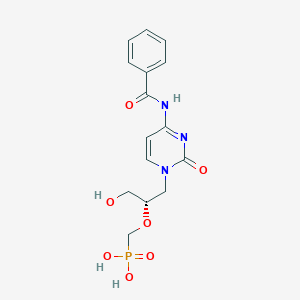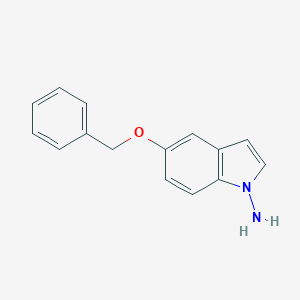
N,N,3-trimethylazetidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N,3-trimethylazetidin-3-amine hydrochloride” is a nitrogen-containing organic compound. It is also known as TMA or TMA-HCl. The CAS number for this compound is 132771-10-9 . It has a molecular weight of 150.65 and its molecular formula is C6H15ClN2 .
Molecular Structure Analysis
The molecular structure of “N,N,3-trimethylazetidin-3-amine hydrochloride” is based on its molecular formula, C6H15ClN2 . Unfortunately, the specific details about the molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
“N,N,3-trimethylazetidin-3-amine hydrochloride” appears as a white solid . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biogenic Amines and Environmental Implications
Biogenic amines, including structurally similar compounds to N,N,3-trimethylazetidin-3-amine hydrochloride, are studied for their roles in intoxication, spoilage, and nitrosamine formation in food systems. These studies highlight the importance of understanding the pathways and implications of amine formation and degradation in various environmental and biological contexts (Bulushi et al., 2009).
Advanced Oxidation Processes for Degradation
Research on nitrogen-containing hazardous compounds, such as amines, underscores the effectiveness of advanced oxidation processes (AOPs) in degrading recalcitrant compounds in water and wastewater treatment. This work points to the critical role of understanding chemical structures and reactions for environmental remediation and safety (Bhat & Gogate, 2021).
Health and Safety Considerations
Studies on the formation and effects of volatile nitrogenous compounds, including amines, in muscle foods offer insights into the potential health implications of these compounds. Research in this area contributes to our understanding of food safety, spoilage, and the impact on human health, guiding regulatory standards and public health policies (Bekhit et al., 2021).
Biomedical Applications
Explorations into the role of lactic acid bacteria in reducing toxic substances in food touch upon the potential of microbial processes to mitigate harmful effects of certain chemical compounds, including amines. Such research has implications for food safety, nutrition, and the development of probiotic and preservative strategies to enhance health benefits and reduce risks associated with food consumption (Shao et al., 2021).
Analytical Methodologies
Developments in analytical methodologies for the detection of biogenic amine-producing bacteria in food and wine emphasize the importance of monitoring and controlling the presence of amines. These techniques are crucial for ensuring food quality and safety, highlighting the need for precise and sensitive methods to detect and quantify amine concentrations in various matrices (Landete et al., 2011; Guo et al., 2015).
Safety And Hazards
“N,N,3-trimethylazetidin-3-amine hydrochloride” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The compound may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N,N,3-trimethylazetidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-6(8(2)3)4-7-5-6;/h7H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHDBKTGMBWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethylazetidin-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)



![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
